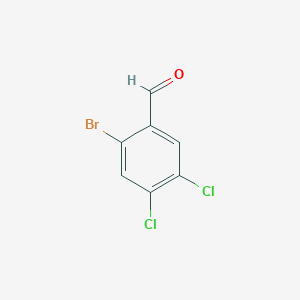

2-Bromo-4,5-dichlorobenzaldehyde

Descripción

Significance of Halogenated Benzaldehydes in Contemporary Organic Chemistry Research

Halogenated aromatic aldehydes are pivotal building blocks in modern organic synthesis. d-nb.info Their importance stems from the unique reactivity imparted by both the aldehyde functional group and the halogen substituents. The aldehyde group is a versatile handle for a multitude of chemical transformations, including nucleophilic additions, condensations, and oxidations. researchgate.net Simultaneously, the halogen atoms serve as reactive sites for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), nucleophilic aromatic substitution, and the formation of organometallic reagents. This dual reactivity makes them valuable intermediates in the synthesis of complex organic molecules.

These compounds are foundational in the production of a wide array of fine chemicals. They are instrumental in creating pharmaceuticals, agrochemicals, dyes, and fragrances. researchgate.netsmolecule.com For instance, substituted benzaldehydes are used to synthesize chalcone (B49325) derivatives, which are investigated for a range of biological activities, including anti-bacterial and anti-tumor properties. researchgate.net Furthermore, the specific electronic nature and steric hindrance provided by halogen substituents are leveraged in the field of crystal engineering to control the solid-state packing of molecules through interactions like halogen bonding. researchgate.netacs.org The strategic placement of halogens can profoundly influence a molecule's biological activity and physical properties, making these aldehydes highly sought-after starting materials in medicinal chemistry and materials science.

Unique Structural Features and Electronic Properties of 2-Bromo-4,5-dichlorobenzaldehyde

This compound is an aromatic aldehyde distinguished by a dense halogen substitution pattern on the benzene (B151609) ring. Its fundamental properties are summarized in the table below.

| Property | Value |

| CAS Number | 1259188-29-8 |

| Molecular Formula | C₇H₃BrCl₂O |

| Molecular Weight | 253.91 g/mol |

| IUPAC Name | This compound |

Data sourced from multiple chemical suppliers. bldpharm.comsigmaaldrich.com

The molecule's reactivity is governed by the interplay of electronic and steric effects from its substituents. The aldehyde group (-CHO) and the halogen atoms (Br, Cl) are all electron-withdrawing. Halogens pull electron density from the aromatic ring through a strong negative inductive effect (-I), which outweighs their weaker positive resonance effect (+R). libretexts.org This withdrawal is intensified by the presence of three halogens, making the aromatic ring electron-deficient and activating the aldehyde's carbonyl carbon toward nucleophilic attack.

The specific substitution pattern of this compound creates a unique electronic and steric environment, as detailed in the following table.

| Position | Substituent | Key Electronic & Steric Effects |

| C1 | Aldehyde (-CHO) | Strong electron-withdrawing group; deactivates the ring. Acts as an electrophilic site. |

| C2 | Bromine (-Br) | Inductive Effect: Strongly electron-withdrawing. Resonance Effect: Weakly electron-donating. Steric Effect: Significant steric hindrance and electrostatic repulsion with the adjacent aldehyde group, potentially forcing the aldehyde out of the plane of the benzene ring. nih.gov |

| C4 | Chlorine (-Cl) | Inductive Effect: Strongly electron-withdrawing. Resonance Effect: Weakly electron-donating. |

| C5 | Chlorine (-Cl) | Inductive Effect: Strongly electron-withdrawing. Resonance Effect: Weakly electron-donating. |

The bromine atom at the ortho position (C2) is particularly influential. Studies on other ortho-substituted benzaldehydes show that such substituents exert a "proximity effect," altering the geometry and NMR properties of the aldehyde group through spatial interactions rather than purely through-bond electronic effects. nih.gov This steric clash can impact the aldehyde's conformational preference and its accessibility to reagents. The cumulative electron-withdrawing nature of the three halogens renders the carbonyl carbon exceptionally electrophilic, suggesting a high reactivity towards nucleophiles compared to less halogenated benzaldehydes.

Overview of Current Research Landscape and Gaps in the Chemistry of this compound

The current research landscape for this compound is primarily defined by its commercial availability from various chemical suppliers rather than by a substantial body of published academic research. bldpharm.comsigmaaldrich.com A survey of scientific literature reveals a noticeable gap in studies detailing its specific synthetic applications and reaction chemistry. While many other halogenated benzaldehydes have been the subject of detailed investigations, including crystal structure analysis and use in the synthesis of complex heterocyclic systems, this compound remains largely unexplored in peer-reviewed journals. iucr.orgresearchgate.netiucr.org

No crystal structure data appears to be publicly available for this specific compound, which limits a definitive understanding of its solid-state conformation and intermolecular interactions. Its potential as a precursor for more complex molecules is implicit in its status as a commercial building block, but documented examples of its successful incorporation into target molecules are scarce.

This lack of dedicated research represents a significant gap. The compound's dense halogenation presents opportunities for selective, stepwise functionalization via various cross-coupling or substitution reactions. The unique electronic and steric environment could lead to novel reactivity or provide access to molecular scaffolds that are otherwise difficult to synthesize. Therefore, the chemistry of this compound is an open area for investigation, holding potential for the discovery of new synthetic methodologies and the creation of novel chemical entities.

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C7H3BrCl2O |

|---|---|

Peso molecular |

253.90 g/mol |

Nombre IUPAC |

2-bromo-4,5-dichlorobenzaldehyde |

InChI |

InChI=1S/C7H3BrCl2O/c8-5-2-7(10)6(9)1-4(5)3-11/h1-3H |

Clave InChI |

MDSVWBPHVOMMJG-UHFFFAOYSA-N |

SMILES canónico |

C1=C(C(=CC(=C1Cl)Cl)Br)C=O |

Origen del producto |

United States |

Advanced Synthetic Methodologies for 2 Bromo 4,5 Dichlorobenzaldehyde

Regioselective Bromination Approaches to Halogenated Benzaldehydes

Regioselective bromination is a cornerstone technique for the synthesis of 2-Bromo-4,5-dichlorobenzaldehyde, aiming to add a bromine atom to a specific position on the aromatic ring. This is typically achieved by starting with 3,4-dichlorobenzaldehyde (B146584) and introducing a bromine atom at the C-2 position. The existing chloro and aldehyde groups on the benzene (B151609) ring play a crucial role in directing the incoming bromine to the desired location.

Electrophilic Aromatic Substitution with Directing Group Effects

Electrophilic aromatic substitution is a fundamental reaction in which an electrophile replaces an atom, usually hydrogen, on an aromatic ring. The substituents already present on the ring significantly influence where the new substituent will attach. uomustansiriyah.edu.iqmasterorganicchemistry.com In the case of 3,4-dichlorobenzaldehyde, the two chlorine atoms and the aldehyde group dictate the position of bromination.

Halogens like chlorine are considered deactivating groups, meaning they make the aromatic ring less reactive towards electrophilic substitution. uomustansiriyah.edu.iqpressbooks.pub However, they are ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) or opposite (para) to them. uomustansiriyah.edu.iqpressbooks.publibretexts.org The aldehyde group (-CHO) is also a deactivating group but is a meta-director. uomustansiriyah.edu.iq

The directing effects of these groups are a result of a combination of inductive and resonance effects. uomustansiriyah.edu.iq The chlorine atoms exert an electron-withdrawing inductive effect and an electron-donating resonance effect. uomustansiriyah.edu.iq The aldehyde group is strongly electron-withdrawing. The interplay of these electronic influences ultimately favors the substitution at the C-2 position, which is ortho to one chlorine atom and meta to the aldehyde group, leading to the formation of this compound.

| Substituent | Activating/Deactivating | Directing Effect |

| -Cl | Deactivating | ortho, para |

| -CHO | Deactivating | meta |

Radical Bromination Strategies

Radical bromination offers an alternative pathway for the synthesis of halogenated benzaldehydes. This method typically involves the reaction of a substituted toluene (B28343) with a bromine source in the presence of a radical initiator. For the synthesis of this compound, a potential route could involve the radical bromination of 3,4-dichlorotoluene (B105583) to form 1-(bromomethyl)-3,4-dichlorobenzene, followed by oxidation of the bromomethyl group to an aldehyde.

The mechanism of radical bromination proceeds through a chain reaction involving initiation, propagation, and termination steps. chemistryscore.com Light or a chemical initiator is used to generate bromine radicals in the initiation step. chemistryscore.com These radicals then abstract a hydrogen atom from the methyl group of the toluene derivative, forming a benzyl (B1604629) radical. This radical then reacts with a molecule of bromine to yield the brominated product and another bromine radical, which continues the chain.

Diazonium Salt Chemistry for Controlled Halogenation Pathways

The Sandmeyer reaction provides a versatile and controllable method for introducing a bromine atom onto an aromatic ring via a diazonium salt intermediate. wikipedia.orgbyjus.com This reaction is particularly useful for synthesizing aryl halides that are difficult to obtain through direct halogenation. wikipedia.org The process begins with the diazotization of a primary aromatic amine, in this case, an appropriately substituted aminobenzaldehyde, to form a diazonium salt. youtube.com This salt is then treated with a copper(I) bromide catalyst, which facilitates the replacement of the diazonium group with a bromine atom. youtube.comnih.gov

The synthesis of this compound using this method would start with an aniline (B41778) precursor, which is converted to the corresponding diazonium salt using sodium nitrite (B80452) in an acidic medium. orgsyn.org The subsequent reaction with copper(I) bromide introduces the bromine atom at the desired position. nih.gov This method offers a high degree of control over the regiochemistry of the final product. A variation of this is the reaction with formaldoxime (B1209246) in the presence of copper catalysts.

Recent advancements include electrochemical strategies for the Sandmeyer reaction, which utilize electricity as the driving force and simple halogen sources like N-bromosuccinimide (NBS). pku.edu.cn

| Reagent | Role |

| Primary Aromatic Amine | Starting material |

| Sodium Nitrite (NaNO₂) | Diazotizing agent |

| Copper(I) Bromide (CuBr) | Catalyst for bromination |

Palladium-Catalyzed C-H Activation and Cross-Coupling Methods for Selective Functionalization

Palladium-catalyzed reactions have become powerful tools in organic synthesis for their ability to form carbon-carbon and carbon-heteroatom bonds with high selectivity. acs.orgrsc.org These methods can be applied to the synthesis of functionalized benzaldehydes, including this compound.

Palladium-catalyzed C-H activation involves the direct functionalization of a carbon-hydrogen bond, offering an atom-economical approach to creating complex molecules. acs.orgrsc.org In the context of dichlorobenzaldehyde, a palladium catalyst can selectively activate a specific C-H bond, allowing for the introduction of a bromine atom or other functional groups. acs.orgias.ac.in

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate. libretexts.orgmdpi.com While typically used to form carbon-carbon bonds, modifications of this reaction can be envisioned for the synthesis of this compound. For instance, a suitably protected 3,4-dichlorobenzaldehyde derivative bearing a boronic acid or ester group could be coupled with a bromine source under palladium catalysis. More commonly, a dihalobenzaldehyde can undergo site-selective Suzuki-Miyaura coupling. researchgate.net For example, 2,6-dichlorobenzaldehyde (B137635) can be selectively arylated at one position. researchgate.net The reaction generally proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org

Stille Coupling Reaction Pathways

The Stille coupling reaction is another palladium-catalyzed cross-coupling method that utilizes organotin compounds. tandfonline.comresearchgate.net This reaction is known for its tolerance to a wide range of functional groups and its effectiveness in synthesizing complex molecules. tandfonline.comresearchgate.net Similar to the Suzuki-Miyaura coupling, a Stille reaction could potentially be employed to introduce a bromine atom onto the dichlorobenzaldehyde scaffold. This would involve the coupling of an organotin reagent with a halogenated benzaldehyde (B42025) derivative in the presence of a palladium catalyst. rsc.org The mechanism of the Stille coupling also follows a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. rsc.org

Oxidative Syntheses from Corresponding Toluene or Alcohol Precursors

The oxidation of substituted toluenes and benzyl alcohols represents a direct and important route for the synthesis of aromatic aldehydes, including this compound. These methods circumvent multi-step procedures that may involve protection and deprotection steps, offering a more atom-economical pathway.

The oxidation of a benzyl alcohol to its corresponding aldehyde requires careful selection of an oxidizing agent to prevent over-oxidation to the carboxylic acid. nih.gov Various catalytic systems have been developed to achieve high selectivity and yield under mild conditions. For instance, heterogeneous catalysts like palladium nanoparticles supported on aluminum oxy-hydroxide (Pd/AlO(OH)) have been shown to be highly efficient for the aerobic oxidation of various benzyl alcohol derivatives. nih.gov In a solvent-free system using molecular oxygen as the primary oxidant, substituted benzyl alcohols can be converted to their respective benzaldehydes in high yields. nih.gov For example, 3,4-dichlorobenzyl alcohol was oxidized to 3,4-dichlorobenzaldehyde with a yield of over 96%. nih.gov Another approach involves the use of NaClO with a TEMPO (tetramethylpiperidine-1-oxyl) catalyst for the oxidation of a substituted benzyl alcohol, such as 2-bromo-5-chloromethanol to 2-bromo-5-chlorobenzaldehyde. google.com

Similarly, the direct oxidation of a substituted toluene derivative, such as 2,4-dichlorotoluene (B165549), can be achieved using strong oxidants. A method utilizing hydrogen peroxide as the oxidant and a catalyst system of metal ion complexes (cobalt, molybdenum, and bromine) in an acetic acid solvent has been developed for this type of transformation. google.com This process can be adapted for continuous operation, offering high raw material utilization and enhanced safety. google.com

Table 1: Examples of Oxidative Synthesis of Benzaldehyde Derivatives

| Precursor | Oxidant/Catalyst | Product | Yield | Reference |

| 3,4-Dichlorobenzyl alcohol | O₂ / Pd/AlO(OH) | 3,4-Dichlorobenzaldehyde | >96% | nih.gov |

| 2-Bromo-5-chloromethanol | NaClO / TEMPO | 2-Bromo-5-chlorobenzaldehyde | ~54% (total yield over steps) | google.com |

| 2,4-Dichlorotoluene | H₂O₂ / Co, Mo, Br ions | 2,4-Dichlorobenzaldehyde (B42875) | High | google.com |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and economically viable industrial processes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. smolecule.comnih.gov Key strategies include the use of sustainable materials, the development of solvent-free reaction conditions, and the implementation of advanced process technologies like flow chemistry. smolecule.comnih.gov

A core tenet of green chemistry is the replacement of toxic and hazardous reagents and solvents with more sustainable alternatives. In the context of synthesizing halogenated benzaldehydes, this involves moving away from traditional oxidants like chromium trioxide or permanganate (B83412), which are toxic and create hazardous waste. nih.gov

A greener approach is the use of molecular oxygen, often from the air, as the primary oxidant, with water being the only byproduct. nih.gov This method, particularly when paired with a recyclable heterogeneous catalyst, significantly improves the environmental profile of the synthesis. nih.gov Another sustainable practice is the use of in situ bromine generation to avoid handling highly toxic and reactive molecular bromine. For instance, potassium bromate (B103136) (KBrO₃) can be used as a bromine source in acidic conditions for the bromination of benzaldehyde derivatives, offering a safer alternative. sunankalijaga.org

Furthermore, reducing or eliminating the use of volatile organic solvents is a key objective. Solvent-free, or mechanochemical, reactions, often conducted using ball milling, represent a significant advancement. nih.gov These methods can lead to higher yields, shorter reaction times, and a dramatic reduction in waste. nih.gov For example, the synthesis of various heterocyclic compounds using substituted benzaldehydes has been successfully performed under solvent-free mechanochemical conditions. nih.gov When a solvent is necessary, the choice of a greener solvent like water or ethanol (B145695) over chlorinated solvents like dichloromethane (B109758) is preferred. prepchem.com

Table 2: Examples of Sustainable Reagents in Synthesis

| Reagent/Condition | Application | Green Advantage | Reference |

| Molecular Oxygen (O₂) | Oxidation of benzyl alcohols | Benign byproduct (water), readily available | nih.gov |

| Potassium Bromate (KBrO₃) | In situ source for bromination | Avoids handling of hazardous molecular bromine | sunankalijaga.org |

| Solvent-Free (Mechanochemistry) | Multicomponent reactions | Eliminates solvent waste, reduces reaction time | nih.gov |

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream through a reactor, offers substantial advantages over traditional batch processing for the synthesis of this compound. nih.govbeilstein-journals.org This technology provides superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved safety, higher yields, and better selectivity. google.comnih.govbeilstein-journals.org

The small internal volume of flow reactors minimizes the amount of hazardous material present at any given time, significantly reducing the risk associated with highly exothermic or potentially explosive reactions. nih.gov The high surface-area-to-volume ratio allows for highly efficient heat transfer, preventing thermal runaways and the formation of unwanted byproducts. google.com

Continuous flow techniques are particularly well-suited for the oxidation of toluene derivatives. For example, the continuous oxidation of 2,4-dichlorotoluene to 2,4-dichlorobenzaldehyde in a tubular reactor allows for precise control over residence time and reactant ratios, which optimizes product distribution and minimizes side reactions. google.com This approach enables automated and continuous production with high efficiency. google.com Flow chemistry is also highly effective for metalation reactions, which are often used to introduce functional groups onto aromatic rings. Fast and efficient metalations of functionalized arenes can be achieved at convenient temperatures (e.g., 0 °C) with very short residence times (e.g., 40 seconds) using continuous flow setups. rsc.orgresearchgate.net This level of control and efficiency is difficult to achieve in large-scale batch reactors. nih.gov

Table 3: Advantages of Flow Chemistry in Chemical Synthesis

| Feature | Advantage | Application Example | Reference |

| Enhanced Safety | Low inventory of hazardous materials, superior heat control. | Oxidation reactions, handling of unstable intermediates. | google.comnih.gov |

| Improved Yield & Selectivity | Precise control over stoichiometry, temperature, and residence time. | Continuous oxidation of 2,4-dichlorotoluene. | google.com |

| Scalability | Straightforward scaling by extending operation time or parallelizing reactors. | Industrial production of specialty chemicals. | beilstein-journals.org |

| Automation | Enables continuous, automated manufacturing processes. | Fully automated reaction and telescoping to subsequent steps. | nih.govbeilstein-journals.org |

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 4,5 Dichlorobenzaldehyde

Electrophilic and Nucleophilic Transformations at the Aldehyde Moiety

The aldehyde group in 2-bromo-4,5-dichlorobenzaldehyde is a primary site for a variety of chemical transformations, including oxidation, reduction, and nucleophilic addition reactions.

Oxidation to Carboxylic Acids and Derivatives

The aldehyde functional group of this compound can be readily oxidized to the corresponding carboxylic acid, 2-bromo-4,5-dichlorobenzoic acid. This transformation is a fundamental process in organic synthesis, often employing common oxidizing agents. For instance, reagents like potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3) are effective for this oxidation. The resulting 2-bromo-4,5-dichlorobenzoic acid is a key intermediate for the synthesis of more complex molecules. tandfonline.comtandfonline.comchemsrc.com

The synthesis of related trihalobenzoic acids has been achieved through various established methods, though some routes can be lengthy or require expensive starting materials. tandfonline.com One notable approach involves the bromination of 2,4-dichlorobenzoic acid using bromine and sulfur in chlorosulfonic acid. chemicalbook.com

Table 1: Oxidation of Dichlorobenzaldehyde Derivatives

| Starting Material | Oxidizing Agent | Product | Reference |

|---|---|---|---|

| 2,4-dichlorobenzoic acid | Bromine, Sulfur, Chlorosulfonic acid | 5-bromo-2,4-dichlorobenzoic acid | chemicalbook.com |

Reduction to Alcohols

The aldehyde group can be reduced to a primary alcohol, yielding (2-bromo-4,5-dichlorophenyl)methanol. This reduction is typically accomplished using reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). This reaction provides a pathway to benzyl (B1604629) alcohol derivatives which are also important synthetic intermediates.

Nucleophilic Addition Reactions (e.g., Schiff Base Formation)

The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by nucleophiles. A prominent example is the reaction with primary amines to form Schiff bases, or imines. The electron-withdrawing nature of the bromine and chlorine atoms on the aromatic ring enhances the electrophilicity of the carbonyl carbon, facilitating this reaction. smolecule.com These Schiff bases can be intermediates in the synthesis of various heterocyclic compounds and other complex organic molecules. For instance, reductive amination with various amines can be used to introduce linkers for the synthesis of biologically active compounds. nih.gov

Reactivity of Halogen Substituents: Nucleophilic Aromatic Substitution

The halogen atoms on the benzene (B151609) ring of this compound can undergo nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing aldehyde group, along with the other halogens, activates the ring towards attack by nucleophiles. Nucleophiles such as amines, thiols, and alkoxides can displace the halogen atoms, although the reactivity can be influenced by steric hindrance from the adjacent substituents. For example, in some cases, SNAr reactions may not proceed as expected due to the specific positioning of the halo-substituents. beilstein-journals.org

Palladium-Catalyzed Functionalizations and Derivatizations

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is a suitable substrate for such transformations. beilstein-journals.org The presence of the bromo and chloro substituents allows for selective functionalization.

Common palladium-catalyzed reactions involving aryl halides like this compound include:

Suzuki-Miyaura Coupling: This reaction pairs the aryl halide with an organoboron compound (boronic acid or ester) to form a biaryl structure. acs.orgnih.govnih.govrsc.org The reactivity of dihalobenzenes in Suzuki couplings can be selective, with diiodobenzenes favoring double coupling and dibromobenzenes favoring single coupling. acs.org

Heck Reaction: This reaction involves the coupling of the aryl halide with an alkene to form a substituted alkene. organic-chemistry.orgnih.govliverpool.ac.ukresearchgate.netchemie-brunschwig.ch The Heck reaction is known for its high stereoselectivity. liverpool.ac.ukacs.org

Sonogashira Coupling: This reaction couples the aryl halide with a terminal alkyne to produce an arylalkyne. beilstein-journals.orglibretexts.orgwikipedia.orgorganic-chemistry.orgthalesnano.comsemanticscholar.org The reactivity in Sonogashira coupling can be influenced by the nature of the halide, with aryl iodides generally being more reactive than aryl bromides. wikipedia.org

The choice of catalyst, ligands, base, and reaction conditions is crucial for achieving high yields and selectivity in these coupling reactions. nih.govrsc.org For instance, the use of specific phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands can significantly impact the efficiency of the coupling. organic-chemistry.orgresearchgate.net

Table 2: Palladium-Catalyzed Reactions of Halogenated Benzaldehydes

| Reaction Type | Reactants | Catalyst System | Product Type | References |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl dihalide, Arylboronic acid/ester | Pd(PPh3)4, Base | Biaryl | acs.orgnih.gov |

| Heck Reaction | Aryl halide, Alkene | Pd(OAc)2, Ligand, Base | Substituted alkene | organic-chemistry.orgnih.govliverpool.ac.uk |

Elucidation of Reaction Mechanisms via Kinetic and Thermodynamic Studies

Kinetic studies, such as monitoring reaction rates under different conditions (e.g., varying reactant concentrations, temperature), can help elucidate reaction mechanisms. For example, Hammett plots could be used to quantify the electronic effects of the halogen substituents on the reactivity of the aldehyde group or the susceptibility of the aryl halides to nucleophilic attack.

Thermodynamic studies provide insights into the energetics of reactions, including reaction enthalpies, entropies, and Gibbs free energies. mdpi.comresearchgate.netnih.gov For instance, differential scanning calorimetry (DSC) can be used to measure melting points and enthalpies of fusion, providing data on the compound's physical properties. mdpi.comresearchgate.netnih.gov Such data for related halogenated benzaldehydes helps in understanding how the number and position of halogen substituents influence intermolecular forces and, consequently, physical properties like volatility and solubility. mdpi.comnih.gov

The mechanism of palladium-catalyzed reactions is complex, involving a catalytic cycle of oxidative addition, transmetalation (in the case of Suzuki and Sonogashira couplings), and reductive elimination. organic-chemistry.orgwikipedia.org Kinetic studies can help to identify the rate-determining step in these cycles and optimize reaction conditions for improved efficiency.

Advanced Spectroscopic and Solid State Structural Elucidation of 2 Bromo 4,5 Dichlorobenzaldehyde

Vibrational Spectroscopy for Conformational Analysis and Intermolecular Interactions

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for probing the molecular vibrations of 2-bromo-4,5-dichlorobenzaldehyde. uni-siegen.de These vibrations are sensitive to the molecule's conformation and its interactions with the surrounding environment.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Solvent Effects on Carbonyl Stretching

Fourier-Transform Infrared (FT-IR) spectroscopy is particularly effective for characterizing functional groups and studying intermolecular forces. researchgate.net The carbonyl (C=O) stretching vibration of benzaldehyde (B42025) derivatives is a prominent feature in their IR spectra and is notably sensitive to the electronic effects of substituents on the aromatic ring and the polarity of the solvent. researchgate.netresearchgate.net

Studies on related halogenated benzaldehydes have shown that the C=O stretching frequency is influenced by solvent polarity. This is attributed to the stabilization of the polar C=O bond by polar solvents, which leads to a decrease in the vibrational frequency. While specific data for this compound is not extensively detailed in the provided results, the principles observed in analogous compounds like 2-bromo-4-chlorobenzaldehyde (B1282380) suggest that a similar solvent-dependent shift would occur. researchgate.netresearchgate.net The investigation of solvent effects on the carbonyl stretching vibration provides insights into the solute-solvent interactions and the electronic structure of the molecule. researchgate.net

Raman Spectroscopy: Molecular Vibrational Modes and Solid-State Features

Raman spectroscopy complements FT-IR by providing information on non-polar bonds and is particularly useful for studying the solid-state characteristics of molecules. uni-siegen.decsic.es The Raman spectrum of this compound would exhibit characteristic bands corresponding to the vibrations of the benzene (B151609) ring, the carbon-halogen bonds (C-Br, C-Cl), and the aldehyde group.

Analysis of the Raman spectra, often supported by computational methods like Density Functional Theory (DFT), allows for the assignment of specific vibrational modes. csic.esacs.org For instance, the C-Cl stretching vibrations in chlorinated aromatic compounds typically appear in the region of 580-730 cm⁻¹. researchgate.net While specific Raman data for this compound is not available in the search results, studies on similar molecules like 2,4-dichlorobenzaldehyde (B42875) provide a basis for predicting its spectral features. acs.orgdergipark.org.tr Solid-state Raman spectroscopy can also reveal information about crystal packing and intermolecular interactions through the analysis of low-frequency lattice vibrations.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural elucidation of organic molecules, providing detailed information about the chemical environment of each nucleus. google.com

Proton (¹H) NMR: Aromatic Proton and Aldehyde Proton Resonance Studies

The ¹H NMR spectrum of this compound provides crucial information about its proton environments. The aldehyde proton is expected to resonate at a significantly downfield chemical shift, typically in the range of 9.8 to 10.5 ppm, due to the strong deshielding effect of the carbonyl group. cdnsciencepub.com The chemical shift of the formyl proton in ortho-substituted benzaldehydes is often observed at a lower field compared to their meta- and para-isomers. cdnsciencepub.com

The aromatic region of the spectrum would show signals for the two remaining protons on the benzene ring. Their chemical shifts and coupling patterns would be influenced by the electronic effects of the three halogen substituents. Based on the substitution pattern, two distinct signals for the aromatic protons are expected.

Carbon-13 (¹³C) NMR: Carbonyl and Aromatic Carbon Resonances

The ¹³C NMR spectrum offers further confirmation of the molecular structure by detailing the carbon framework. libretexts.orgudel.edu The carbonyl carbon of an aromatic aldehyde typically appears far downfield, in the range of 185-200 ppm. libretexts.orguomustansiriyah.edu.iq

The aromatic region will display six distinct signals corresponding to the six carbons of the benzene ring. The chemical shifts of these carbons are influenced by the attached substituents. The carbons bearing the electron-withdrawing halogen atoms will be shifted to different extents, and the carbon attached to the aldehyde group will also have a characteristic chemical shift. ucl.ac.uk

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carbonyl Carbon (C=O) | 185 - 200 |

| Aromatic Carbons | 120 - 145 |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions. The table presents a general range based on typical values for similar compounds.

Multi-dimensional NMR Techniques for Connectivity and Stereochemistry

While one-dimensional NMR provides essential data, multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning signals and establishing the connectivity between protons and carbons.

COSY experiments would reveal the coupling between the aromatic protons, helping to confirm their relative positions on the ring.

HMBC experiments would show correlations between protons and carbons that are two or three bonds apart. This would be crucial for definitively assigning the signals of the quaternary carbons (those bonded to the halogens and the aldehyde group) by observing their correlations with the aromatic and aldehyde protons.

These advanced NMR methods are essential for resolving any ambiguities in the structural assignment, particularly in complex, polysubstituted aromatic systems like this compound.

X-ray Crystallography for Single Crystal and Powder Diffraction Analysis

X-ray crystallography stands as a definitive method for the determination of the three-dimensional atomic arrangement in a crystalline solid. For this compound, both single-crystal X-ray diffraction (SC-XRD) and X-ray powder diffraction (XRPD) are crucial techniques. SC-XRD provides precise data on bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecular conformation. XRPD, while not providing the same level of atomic detail, is invaluable for phase identification, purity assessment, and analysis of crystalline materials in bulk, by comparing the obtained diffraction pattern with known patterns or those calculated from single-crystal data. nih.govgoogle.com

Determination of Molecular Geometry and Bond Parameters

While a dedicated single-crystal structure determination for this compound is not widely published, extensive data from closely related halogenated benzaldehydes, such as isomers of dichlorobenzaldehyde and their derivatives, allows for a precise forecast of its molecular geometry. researchgate.netresearchgate.net The molecule consists of a planar benzene ring substituted with a bromine atom, two chlorine atoms, and a formyl (aldehyde) group.

The aldehyde group's orientation is subject to the steric and electronic effects of the ortho-bromo substituent. In many ortho-substituted benzaldehydes, the aldehyde group is twisted out of the plane of the benzene ring to minimize steric hindrance. researchgate.net For example, in the crystal structure of 2,6-dichlorobenzaldehyde (B137635), the aldehyde group is significantly twisted from the plane of the benzene ring. researchgate.net Bond lengths and angles are influenced by the electron-withdrawing nature of the halogen and carbonyl substituents. The C-C bond lengths within the aromatic ring are expected to be in the range of 1.37 to 1.40 Å, while the C=O double bond of the aldehyde is anticipated to be approximately 1.21 Å. researchgate.net

Table 1: Predicted Bond Parameters for this compound Based on Analogous Structures

| Parameter | Atom Pair/Triplet | Expected Value (Å or °) | Reference |

|---|---|---|---|

| Bond Length | C-Br | ~1.89 | iucr.org |

| Bond Length | C-Cl | ~1.74 | iucr.orgnih.gov |

| Bond Length | C=O | ~1.21 | researchgate.net |

| Bond Length | C-C (aromatic) | 1.37 - 1.40 | researchgate.net |

| Bond Angle | C-C-C (aromatic) | ~120 | iucr.orgnih.gov |

Note: The values are derived from published crystal structures of related halogenated benzaldehydes and their derivatives.

Analysis of Crystal Packing and Lattice Stabilization

The arrangement of molecules in the crystal lattice is governed by a network of non-covalent intermolecular interactions. In halogenated aromatic compounds like this compound, these interactions are key to lattice stabilization. nih.govacs.org

Studies on dichlorobenzaldehyde isomers reveal that molecular stacking via π-π interactions is a predominant feature, where aromatic rings align in parallel, typically with inter-planar distances of about 3.4 to 3.8 Å. researchgate.netnih.gov In addition to these stacking forces, weak hydrogen bonds of the C-H···O type, involving the aldehyde oxygen and aromatic or aldehyde protons, play a significant role in linking molecules into chains or sheets. iucr.orgiucr.orgnih.gov

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

For this compound (C₇H₃BrCl₂O), the molecular ion peak ([M]⁺) is expected to be highly characteristic due to the isotopic abundances of bromine and chlorine. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), while chlorine also has two, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). The presence of one bromine and two chlorine atoms would produce a distinctive cluster of peaks for the molecular ion at M, M+2, M+4, and M+6, with a predictable intensity ratio, providing unambiguous confirmation of the elemental composition.

Electron ionization (EI) would likely induce predictable fragmentation pathways. Common fragmentation patterns for aromatic aldehydes include the loss of the formyl radical (•CHO, 29 Da) to yield a halophenyl cation, or the loss of a hydrogen radical (•H) followed by the loss of carbon monoxide (CO, 28 Da). chemicalbook.comresearchgate.net Further fragmentation would involve the sequential loss of the halogen atoms (•Br or •Cl) and cleavage of the aromatic ring.

Table 2: Predicted Key Ions in the Mass Spectrum of this compound

| Ion | Formula | Predicted m/z | Description |

|---|---|---|---|

| [M]⁺ | [C₇H₃BrCl₂O]⁺ | 252/254/256/258 | Molecular ion cluster |

| [M-H]⁺ | [C₇H₂BrCl₂O]⁺ | 251/253/255/257 | Loss of a hydrogen atom |

| [M-CHO]⁺ | [C₆H₃BrCl₂]⁺ | 223/225/227/229 | Loss of the formyl radical |

| [M-Br]⁺ | [C₇H₃Cl₂O]⁺ | 173/175/177 | Loss of a bromine atom |

Note: m/z values are calculated using the most abundant isotopes (⁷⁹Br, ³⁵Cl). The full isotopic pattern for each fragment would be observed in the spectrum.

Theoretical and Computational Studies on 2 Bromo 4,5 Dichlorobenzaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic structure of molecules like 2-Bromo-4,5-dichlorobenzaldehyde. sci-hub.se Functionals such as B3LYP combined with basis sets like 6-311++G(d,p) are commonly employed to calculate molecular geometries and vibrational frequencies. sci-hub.seelixirpublishers.com

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. In related compounds like 3-Bromo-2,5-dichlorobenzaldehyde, the electron-withdrawing nature of the aldehyde group is a dominant factor, lowering the HOMO energy level.

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps visualize the charge distribution across a molecule, highlighting electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-deficient regions (positive potential), which are prone to nucleophilic attack. For halogenated benzaldehydes, electron density is typically highest on the aldehyde oxygen and the halogen atoms.

Table 1: Representative Electronic Properties of Halogenated Benzaldehydes from DFT Calculations (Note: Data below is illustrative, based on studies of analogous compounds.)

| Property | Description | Typical Predicted Value/Observation |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Lowered by electron-withdrawing groups (CHO, Cl, Br). |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Influenced by the positions of halogen substituents. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity. | Varies based on substitution pattern. |

| MEP Map | Visualizes electrostatic potential. | Electron-rich zones on carbonyl oxygen and halogens. |

Conformational Analysis and Energy Landscape Mapping

For benzaldehydes with a substituent at the ortho position, such as the bromine atom in this compound, the orientation of the aldehyde group (-CHO) relative to this substituent is a key conformational feature. This leads to the existence of two primary planar conformers: cis (or O-syn) and trans (or O-anti). researchgate.net

Computational studies on analogous compounds like 2-bromo-5-fluorobenzaldehyde (B45324) have shown that the trans conformer, where the carbonyl oxygen is oriented away from the ortho-halogen, is generally the more stable form in the gas phase. researchgate.net The energy difference between the cis and trans conformers is typically small, and the preferred conformation can be influenced by the solvent environment. researchgate.netresearchgate.net DFT calculations are used to map the potential energy surface and identify these low-energy conformers and the rotational barriers between them.

Table 2: Calculated Conformational Energy of a Related Compound (2-bromo-5-fluorobenzaldehyde) (Source: Based on findings from Hiremath and Sundius for analogous compounds. researchgate.net)

| Conformer | Relative Orientation | Calculated Stability |

| Trans | Carbonyl oxygen is anti to the ortho-bromine. | More stable form researchgate.net |

| Cis | Carbonyl oxygen is syn to the ortho-bromine. | Less stable form researchgate.net |

Computational Prediction of Spectroscopic Properties (IR, NMR)

DFT calculations are highly effective for predicting vibrational and nuclear magnetic resonance spectra, which aids in the interpretation of experimental data.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated using DFT methods. elixirpublishers.com These calculated frequencies are often scaled by an empirical factor to improve agreement with experimental FT-IR and FT-Raman spectra. acs.org For halogenated benzaldehydes, characteristic vibrational modes include the C=O stretching of the aldehyde group, typically predicted in the range of 1700–1750 cm⁻¹, and C-Br stretching, expected at lower wavenumbers around 550–650 cm⁻¹. Studies on the related 2-bromo-4-chlorobenzaldehyde (B1282380) have used these computational methods to analyze the solvent effect on the carbonyl stretching vibration. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, within a DFT framework, is commonly used to compute ¹H and ¹³C NMR chemical shifts. researchgate.net For ortho-substituted benzaldehydes, the one-bond carbon-proton coupling constant of the formyl group (¹JCHf) is particularly sensitive to the nature of the ortho substituent. acs.orgresearchgate.net Studies have shown that electronegative ortho substituents cause a significant increase in the ¹JCHf value, a proximity effect that is mainly electrostatic in origin rather than being due to hyperconjugation. acs.orgresearchgate.net

Table 3: Representative Predicted Spectroscopic Data for Halogenated Benzaldehydes (Note: Values are illustrative and based on data for analogous compounds.)

| Spectroscopic Data | Functional Group / Atom | Predicted Range | Reference |

| IR Frequency (cm⁻¹) | C=O Stretch | 1700 - 1750 cm⁻¹ | |

| IR Frequency (cm⁻¹) | C-Br Stretch | 550 - 650 cm⁻¹ | |

| NMR Coupling (Hz) | ¹JCH (formyl group) | ~185 - 190 Hz | acs.org |

Investigation of Intermolecular Interactions and Supramolecular Synthons

In the solid state, the crystal packing of this compound is directed by a combination of weak non-covalent interactions. The predictable patterns of these interactions are known as supramolecular synthons, which act as building blocks for the crystal lattice. acs.org

Halogen bonding is a significant directional interaction where a halogen atom acts as an electrophilic species (a "σ-hole") and interacts with a nucleophile, such as the carbonyl oxygen. In ortho-haloaromatic aldehydes, C=O···X (where X is Br or Cl) interactions are a well-known and often controlling feature of the crystal packing. acs.org These interactions, along with potential Cl···Cl or Cl···Br contacts, play a crucial role in stabilizing the crystal structure. mdpi.comdntb.gov.ua

The planar aromatic rings of halogenated benzaldehydes often engage in π-π stacking interactions. mdpi.combeilstein-journals.org In the crystal structures of many dichlorobenzaldehyde isomers, a common feature is the formation of molecular stacks that propagate along a short crystallographic axis. dntb.gov.ua These interactions, which can be offset or face-to-face, are a major stabilizing force, though their energetic contribution varies depending on the relative positioning of the halogen substituents. dntb.gov.ua

Reaction Mechanism Modeling and Transition State Characterization

Theoretical and computational chemistry provide powerful tools for elucidating the complex reaction mechanisms involving this compound. By employing methods such as Density Functional Theory (DFT), researchers can model reaction pathways, identify intermediate structures, and characterize the high-energy transition states that govern reaction rates and product selectivity. These studies offer molecular-level insights into the electronic and structural changes that occur during chemical transformations.

Computational models are particularly valuable for predicting the transition-state energies for various reactions that substituted benzaldehydes undergo. Key reaction types for this compound include nucleophilic aromatic substitution, oxidation of the aldehyde, and reduction of the aldehyde.

Nucleophilic Aromatic Substitution: The bromine and chlorine atoms on the benzene (B151609) ring can be substituted by nucleophiles. Computational modeling can determine the activation energies for the displacement of each halogen, predicting which site is more susceptible to attack. The electron-withdrawing nature of the aldehyde group and the halogens deactivates the ring, but also makes it susceptible to nucleophilic attack at specific positions.

Oxidation and Reduction: The aldehyde functional group is a primary site of reactivity. It can be oxidized to a carboxylic acid or reduced to an alcohol. Theoretical models can map the potential energy surface for these transformations, identifying the transition state structures for hydride attack (reduction) or oxidant interaction (oxidation).

Photochemical Reactions: Benzaldehydes can undergo photochemical transformations upon irradiation. Mechanistic studies suggest that upon excitation, benzaldehyde (B42025) can decay through pathways that include dissociation into a benzoyl radical and a hydrogen atom. beilstein-journals.org This radical intermediate is a key species that can engage in subsequent reactions. beilstein-journals.org

Computational Approaches to Reaction Mechanisms

Density Functional Theory (DFT) is a predominant method for these investigations. researchgate.netsmolecule.com Functionals like B3LYP combined with basis sets such as 6-311+G(d,p) are commonly used to optimize the geometries of reactants, products, intermediates, and transition states. nih.gov

Key computational analyses include:

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO gap indicates the molecule's chemical reactivity and stability. For halogenated benzaldehydes, the electron-withdrawing nature of the aldehyde group and halogens typically lowers the energy of the LUMO, making the molecule susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP) Maps: MEP maps visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack. nih.gov For this compound, electron-rich regions are expected around the carbonyl oxygen and halogen atoms, while electron-deficient regions are found on the aromatic ring carbons.

Transition State Search and Vibrational Analysis: Locating a transition state on the potential energy surface is a critical step. A true transition state is characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. This analysis confirms the nature of the transition state and allows for the calculation of activation barriers.

Illustrative Reaction Modeling Data

While specific transition state energy data for this compound is not widely published, data from analogous compounds illustrate the outputs of such computational studies. The following tables represent typical data generated from DFT calculations on substituted benzaldehydes.

Table 1: Calculated Electronic Properties for a Halogenated Benzaldehyde Isomer

| Computational Parameter | Value (Estimated) | Method | Significance for Reactivity |

| HOMO Energy | ~-8.5 eV | DFT (B3LYP) | Relates to electron-donating ability |

| LUMO Energy | ~-1.2 eV | DFT (B3LYP) | Relates to electron-accepting ability; lower value indicates higher susceptibility to nucleophiles |

| HOMO-LUMO Gap | ~7.3 eV | DFT (B3LYP) | Indicates chemical stability and reactivity |

| Dipole Moment | ~2.5 D | HF/6-31G** | Influences intermolecular interactions and solubility |

| Data is estimated based on published values for similar isomers like 3-Bromo-2,5-dichlorobenzaldehyde. |

Table 2: Comparative Analysis of Substituent Effects on Reactivity

| Substituent at Ring Position | Electronic Effect | Steric Effect | Predicted Impact on Reactivity |

| Bromine (C2) | Moderate Electron-Withdrawing Group (EWG) | High | Deactivates ring; may sterically hinder attack at the aldehyde or C3 |

| Chlorine (C4) | Strong EWG | Low | Deactivates ring; directs nucleophilic attack to ortho/para positions relative to itself if activated |

| Chlorine (C5) | Strong EWG | Low | Further deactivates the ring and stabilizes the structure |

| This analysis is based on established principles of substituent effects on aromatic rings. |

These theoretical and computational studies are essential for building a predictive understanding of the chemical behavior of this compound, guiding synthetic strategies, and explaining observed reaction outcomes without the need for exhaustive experimental work.

Applications of 2 Bromo 4,5 Dichlorobenzaldehyde in Advanced Organic Synthesis and Materials Science

Strategic Role as a Synthetic Synthon for Complex Organic Architectures

2-Bromo-4,5-dichlorobenzaldehyde is a valuable and versatile building block, or synthon, in the field of organic chemistry. Its utility stems from the presence of multiple reactive sites: the aldehyde functional group and the halogen substituents (bromine and chlorine) on the aromatic ring. This unique combination of features allows chemists to strategically construct complex organic molecules with a wide range of functionalities and applications. The electron-withdrawing nature of the halogen atoms significantly influences the reactivity of the benzaldehyde (B42025), making it a key intermediate in the synthesis of intricate molecular frameworks. smolecule.com

Precursor for Diverse Heterocyclic Systems

The aldehyde group of this compound readily participates in condensation reactions with various nucleophiles, such as amines and compounds with active methylene (B1212753) groups, to form a diverse array of heterocyclic compounds. These reactions are fundamental in the synthesis of many important classes of compounds, including pyridines, pyrimidines, and thiazoles, which are common motifs in pharmaceuticals and functional materials. beilstein-journals.orgresearchgate.net For instance, the reaction with primary amines can yield imines, which can then undergo further cyclization reactions to form nitrogen-containing heterocycles. smolecule.com The strategic placement of the bromo and chloro substituents provides additional handles for subsequent functionalization, allowing for the creation of highly substituted and complex heterocyclic systems.

Building Block for Poly-functionalized Aromatic Compounds

The bromine and chlorine atoms on the aromatic ring of this compound serve as reactive sites for various cross-coupling reactions, such as Suzuki and Stille couplings. These reactions are powerful tools for forming new carbon-carbon bonds, enabling the attachment of a wide variety of organic fragments to the benzaldehyde core. This capability allows for the synthesis of poly-functionalized aromatic compounds with tailored electronic and steric properties. aobchem.com For example, a Suzuki coupling reaction could be used to introduce a new aryl or alkyl group at the position of the bromine atom, leading to more complex and sterically hindered molecules. The ability to selectively functionalize the different halogen positions further enhances its utility as a building block for creating intricate aromatic architectures.

Development of Ligands for Coordination Chemistry

The Schiff bases derived from this compound are of significant interest in the field of coordination chemistry. These ligands, formed by the condensation of the aldehyde with primary amines, can coordinate with various metal ions to form stable metal complexes. The electronic properties of the resulting complexes can be fine-tuned by the nature of the substituents on the aromatic ring of the benzaldehyde and the amine precursor. The presence of the electron-withdrawing chloro and bromo groups on the benzaldehyde ring can influence the electron density on the coordinating atoms of the ligand, thereby affecting the stability and reactivity of the metal complex. These complexes have potential applications in catalysis and materials science. researchgate.net

Integration into Novel Materials and Polymer Design

The unique chemical structure of this compound makes it a valuable monomer for the design and synthesis of novel materials and polymers with specific functionalities.

Advanced Polymer Backbones

This compound can be incorporated into polymer backbones through various polymerization reactions. For example, its aldehyde group can be utilized in condensation polymerizations. The presence of the halogen atoms offers sites for post-polymerization modification, allowing for the introduction of various functional groups along the polymer chain. This approach enables the creation of polymers with tailored properties, such as thermal stability, solubility, and flame retardancy, which are desirable for high-performance engineering plastics. researchgate.net

Components for Optoelectronic Materials

The aromatic and halogenated nature of this compound makes it a candidate for incorporation into optoelectronic materials. The electronic properties of molecules derived from this compound can be tuned by modifying the substituents on the aromatic ring. researchgate.net For instance, derivatives of this compound can be used in the synthesis of fluorescent dyes and other organic materials with specific light-absorbing and emitting properties. rsc.org These materials have potential applications in the development of organic light-emitting diodes (OLEDs), sensors, and other electronic devices.

Utilization in Specialty Chemical Synthesis (e.g., Dyes and Pigments)

This compound serves as a valuable intermediate in the synthesis of specialty chemicals, particularly within the dye and pigment industry. The unique combination of a reactive aldehyde functional group and a heavily halogenated aromatic ring makes this compound a strategic building block for creating complex, high-performance colorants. Halogenated organic compounds are widely recognized for their role as building blocks in the industrial synthesis of dyes and pigments. zero-emissions.atresearchgate.netmdpi.com

The aldehyde group (-CHO) provides a key reaction site for condensation reactions, a fundamental process for constructing the chromophoric (color-bearing) systems of many dye classes. epa.gov Simultaneously, the bromo and chloro substituents on the benzene (B151609) ring influence the electronic properties of the molecule and the resulting dye. These halogens can enhance the stability, lightfastness, and thermal resistance of the final pigment and can also play a role in directing subsequent chemical transformations. zero-emissions.atepa.gov

While specific proprietary dye formulations using this compound are not extensively detailed in open literature, its application can be understood through established synthetic pathways for related compounds. One of the primary routes involves the condensation of an aromatic aldehyde with other nucleophilic species to form larger conjugated systems.

A prominent example of such a reaction is the synthesis of triarylmethane dyes. In this type of synthesis, an aldehyde is condensed with two equivalents of an electron-rich aromatic compound, such as an N,N-dialkylaniline or a phenol (B47542) derivative, typically under acidic conditions. The aldehyde carbon becomes the central carbon atom of the dye molecule, linking the three aromatic rings. The specific halogen substitution pattern of this compound would be incorporated directly into the final dye structure, modifying its shade and fastness properties.

Another potential application is in the synthesis of bisanil disperse dyes, which are prepared by condensing aromatic aldehydes with diaminomaleonitrile. google.com This reaction creates a distinct chromophoric system useful for dyeing synthetic fibers like polyester. google.com The general reaction involves heating the aldehyde and diaminomaleonitrile, often in the presence of an acid catalyst, in a suitable organic solvent. google.com

The table below outlines representative reaction partners and conditions for the synthesis of dye scaffolds using substituted benzaldehydes, illustrating the potential synthetic utility of this compound.

| Reactant Class | Specific Example | Dye/Pigment Class | General Reaction Conditions |

| N,N-Dialkylaniline | N,N-Dimethylaniline | Triarylmethane | Acid catalysis (e.g., H₂SO₄, HCl), moderate temperature |

| Diamine | Diaminomaleonitrile | Bisanil Dye | Organic solvent (e.g., Toluene (B28343), DMF), Acid catalyst (e.g., p-toluenesulfonic acid), Heat (e.g., 50-150°C) google.com |

| Active Methylene Compound | Barbituric Acid | Methine Dye | Basic catalyst (e.g., Piperidine), Reflux in solvent (e.g., Ethanol) |

| Hydrazine Derivative | Hydrazine Hydrate | Azine/Heterocycle | Condensation reaction, often with subsequent cyclization |

These examples demonstrate how the aldehyde functionality acts as a linchpin to connect different molecular fragments, building the extended π-electron systems responsible for color. The presence of the dichloro and bromo substituents on the benzaldehyde ring is a critical feature, as halogenation is a key strategy used in the industry to produce pigments with superior durability and performance from simpler dye molecules. epa.gov

Future Research Directions and Perspectives

Exploration of Unconventional Catalytic Systems for Functionalization

The chemical functionalization of 2-bromo-4,5-dichlorobenzaldehyde is a key process for creating more complex molecules. While traditional methods using palladium catalysts are common, future research is shifting towards more sustainable and cost-effective unconventional catalytic systems. A significant area of interest is the use of earth-abundant metals. Catalysts based on iron, copper, and nickel are being explored as viable alternatives to precious metals. For instance, copper-catalyzed Ullmann-type couplings are a promising avenue for introducing nitrogen, oxygen, or sulfur-containing groups at the bromine-substituted position of the benzaldehyde (B42025) ring. The development of new ligands for these base metals is essential to improve their performance with challenging substrates like this compound.

Another innovative approach is photoredox catalysis, which utilizes visible light to initiate chemical reactions. This green chemistry method often involves dual catalytic systems, combining photoredox catalysts like iridium or ruthenium complexes with co-catalysts such as nickel or copper. This strategy can facilitate difficult cross-coupling reactions under milder conditions. Furthermore, the use of nanoparticle and single-atom catalysts is an emerging field. These heterogeneous catalysts are not only potentially more reactive and selective but are also easier to separate and recycle, which is a considerable advantage for industrial applications.

Design of Novel Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are highly efficient chemical reactions where three or more reactants combine in a single step to form a complex product. The design of new MCRs that utilize this compound as a building block is a significant focus for future research. The aldehyde group of this compound is an excellent starting point for well-established MCRs like the Ugi and Passerini reactions. Future work will likely explore novel variations of these reactions, using a wide range of amines, isocyanides, and carboxylic acids to generate large libraries of diverse molecules. The bromine and chlorine atoms on the aromatic ring offer additional sites for later modifications, further expanding the potential for molecular diversity.

A particularly exciting prospect is the development of sequential reaction strategies that combine MCRs with cross-coupling reactions. In this approach, an MCR would first create a complex molecular scaffold, which would then be further modified through a palladium- or copper-catalyzed cross-coupling at the carbon-bromine bond. For example, a Passerini reaction followed by a Suzuki or Sonogashira coupling could lead to the rapid synthesis of highly functionalized compounds. The ultimate ambition is to devise entirely new MCRs that leverage the unique reactivity of this compound.

Advanced In Situ Spectroscopic Studies of Reaction Intermediates

To optimize existing synthetic methods and design new ones, a thorough understanding of reaction mechanisms is essential. Advanced in situ spectroscopic techniques provide powerful tools for studying the transient intermediates that form during a chemical reaction. The application of these techniques to reactions involving this compound will be critical for future progress.

Methods such as in situ Fourier-transform infrared spectroscopy (ReactIR), in situ nuclear magnetic resonance (NMR) spectroscopy, and Raman spectroscopy can monitor the concentrations of reactants, products, and intermediates in real-time. For example, during a Suzuki coupling reaction, these techniques could be used to observe the formation of the key palladium oxidative addition complex. This information is invaluable for optimizing reaction conditions to improve yields and minimize side products. Kinetic studies using these methods can provide detailed insights into reaction rates and mechanisms, helping to identify and overcome any bottlenecks in the process.

Computational Design of Derivatives with Tailored Properties for Materials Science

Computational chemistry is a rapidly growing field that allows for the in silico design of new molecules with specific properties. This approach is particularly promising for developing derivatives of this compound for applications in materials science. Using methods like Density Functional Theory (DFT), researchers can predict the electronic and optical properties of hypothetical molecules. By computationally simulating the attachment of different chemical groups to the this compound core, scientists can fine-tune properties like the HOMO-LUMO gap, which is crucial for designing new organic semiconductors and materials for organic light-emitting diodes (OLEDs).

Molecular dynamics (MD) simulations can then be used to predict the bulk properties of materials made from these designed molecules. For instance, MD can provide insights into how the molecules will pack together in a crystal, which affects properties like charge mobility in electronic devices. This computational-led approach, where virtual libraries of compounds are screened before the most promising candidates are synthesized, can significantly speed up the discovery of new materials with desired functionalities.

Scalable and Sustainable Manufacturing Pathways for Industrial Relevance

For a chemical compound to be industrially relevant, it must be possible to produce it on a large scale in a way that is both cost-effective and environmentally friendly. A key focus for the future will be the development of scalable and sustainable manufacturing processes for this compound and its derivatives. This includes a shift from traditional batch manufacturing to continuous flow chemistry. Flow reactors offer better control over reaction conditions, improved safety, and are more easily automated.

Q & A

Basic: What are the optimized synthetic routes for 2-Bromo-4,5-dichlorobenzaldehyde, and what yields can be expected?

Answer:

A high-yield synthesis involves reacting aryl iodide with iPrMgCl (a Grignard reagent) and DMF in tetrahydrofuran (THF) at 0.293 M concentration. This method achieves an 81% yield of this compound as a white solid after purification . Key steps include:

- Slow addition of iPrMgCl to avoid side reactions.

- Use of DMF as an electrophilic trapping agent for the intermediate.

- Isolation via column chromatography or recrystallization.

Data Point: Yield (81%) and solvent system (THF) are critical for reproducibility .

Basic: Which analytical techniques are most reliable for characterizing this compound?

Answer:

Standard characterization includes:

- NMR Spectroscopy: Confirms substitution patterns (e.g., bromine and chlorine positions).

- HPLC: Validates purity (>98% as per commercial catalog data) .

- X-Ray Crystallography: Resolves structural ambiguities, particularly for derivatives like oximes (e.g., O-methyloxime derivatives) .

Note: Cross-referencing with published spectra (e.g., in ) ensures consistency .

Basic: How does the stability of this compound vary under different storage conditions?

Answer:

- Thermal Stability: Decomposition temperatures are not explicitly reported, but analogs suggest storage below 25°C.

- Light Sensitivity: Halogenated aldehydes are prone to photodegradation; store in amber vials under inert gas.

- Moisture Sensitivity: The aldehyde group is hygroscopic; use anhydrous solvents for reactions .

Advanced: What mechanistic insights explain the regioselectivity of electrophilic substitutions on this compound?

Answer:

The substituents (-Br, -Cl) act as ortho/para-directing deactivating groups . Computational studies (e.g., DFT calculations) predict:

- Electron-withdrawing effects dominate, favoring meta-substitution in further reactions.

- Steric hindrance from chlorine atoms may limit reactivity at the 4- and 5-positions.

Methodology: Combine Hammett σ constants with molecular orbital analysis to predict reactivity .

Advanced: How should researchers resolve contradictions in spectroscopic data during structural elucidation?

Answer:

- Case Example: If NMR signals conflict with expected substitution patterns:

- Common Pitfalls: Impurities from incomplete purification or solvent residues.

Advanced: What computational models are suitable for predicting the reactivity of this compound in cross-coupling reactions?

Answer:

- DFT Calculations: Model transition states for Pd-catalyzed couplings (e.g., Suzuki-Miyaura).

- Solvent Effects: Include THF or DMF in simulations to account for solvation.

- Validation: Compare computed activation energies with experimental yields .

Advanced: What methodologies are effective for synthesizing derivatives like oximes or hydrazones from this compound?

Answer:

- Oxime Synthesis: React with hydroxylamine hydrochloride in ethanol/water under reflux.

- Hydrazone Formation: Use hydrazine derivatives in acidic conditions (e.g., HCl/EtOH).

Key Consideration: Steric effects may slow reaction rates; monitor via TLC .

Advanced: How do steric and electronic effects influence the regioselectivity of nucleophilic attacks on this compound?

Answer:

- Electronic Effects: The aldehyde group is electron-deficient, directing nucleophiles to para positions relative to halogens.

- Steric Effects: Cl at positions 4 and 5 blocks nucleophilic access to adjacent sites.

Experimental Design: Use competitive reactions with varying nucleophiles (e.g., amines vs. thiols) to map selectivity .

Advanced: What role does this compound play in cross-coupling reactions for pharmaceutical intermediates?

Answer:

- Suzuki Coupling: The bromine atom serves as a leaving group for Pd-catalyzed coupling with boronic acids.

- Challenges: Competing dehalogenation may occur; optimize catalysts (e.g., Pd(PPh)) and bases (KCO) .

Application Example: Synthesis of tyrosine phosphatase inhibitors via aryl-aryl coupling .

Advanced: What advanced techniques ensure >98% purity for this compound in sensitive reactions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.